molecular formula C4H6CaO2 B101330 Calcium methacrylate CAS No. 16809-88-4

Calcium methacrylate

Cat. No.: B101330
CAS No.: 16809-88-4
M. Wt: 126.17 g/mol
InChI Key: LYMYOENPASUELF-UHFFFAOYSA-N
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Description

Calcium methacrylate is a chemical compound that belongs to the family of methacrylate salts. It is formed by the reaction of methacrylic acid with calcium hydroxide. This compound is known for its applications in various fields, including dental materials, bone cements, and as an additive in concrete. Its chemical formula is Ca(C_5H_7O_2)_2.

Mechanism of Action

Target of Action

Calcium methacrylate (CMA) is primarily used in the field of dentistry, where it is introduced into dental resin formulations . The primary targets of CMA are the dental structures, specifically the enamel and dentin, where it contributes to the remineralization process .

Mode of Action

CMA interacts with its targets by being incorporated into the dental resin formulation. Upon photopolymerization, a calcium-rich dental resin is formed . This resin, when in contact with dental structures, can induce the mineralization of enamel-like hydroxyapatite (HA), an essential mineral for dental health .

Biochemical Pathways

It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . Over 500 human proteins are known to bind or transport calcium . In the context of dental health, calcium is crucial for the remineralization process, contributing to the formation of HA .

Pharmacokinetics

It is known that calcium, in general, undergoes similar mechanisms of metabolism across different calcium salts . The pharmacokinetic process is linear due to a first-order reaction .

Result of Action

The primary result of CMA’s action is the induction of dynamic in situ HA mineralization . After being soaked in calcium nitrate and sodium phosphate solutions alternatively, dense HA crystals were found on the surface of the dental resin containing CMA . The amount of HA increased with the increase in CMA content . This remineralization capacity is of great importance in dental health, contributing to the strength and integrity of dental structures .

Action Environment

The action of CMA is influenced by the environment in which it is used. In the context of dental health, factors such as oral pH, presence of saliva, and the specific dental resin formulation can influence the action, efficacy, and stability of CMA . Furthermore, the photopolymerization process, which is crucial for the formation of the calcium-rich dental resin, is influenced by factors such as light intensity and exposure time .

Biochemical Analysis

Biochemical Properties

Calcium methacrylate plays a significant role in biochemical reactions, particularly in the field of dental and bone regeneration. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to induce the mineralization of hydroxyapatite, a crucial component of bone and dental tissues . This interaction involves the binding of calcium ions to the carboxylate groups of methacrylate, facilitating the formation of hydroxyapatite crystals. Additionally, this compound can interact with collagen and other extracellular matrix proteins, promoting tissue regeneration and repair.

Cellular Effects

This compound influences various cellular processes, including cell adhesion, proliferation, and differentiation. Studies have shown that this compound enhances the attachment and growth of osteoblasts, the cells responsible for bone formation . It also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for bone development and homeostasis. Furthermore, this compound has been found to modulate gene expression related to osteogenesis, leading to increased production of bone matrix proteins and enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the carboxylate groups of methacrylic acid, forming stable complexes that facilitate the polymerization process . This binding interaction is crucial for the formation of hydroxyapatite crystals in dental and bone tissues. Additionally, this compound can act as a crosslinking agent, enhancing the mechanical properties of polymer-based materials. It also influences enzyme activity, either by inhibiting or activating specific enzymes involved in bone and dental tissue formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under physiological conditions, maintaining its bioactivity for extended periods. Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy in promoting tissue regeneration. Long-term studies in vitro and in vivo have demonstrated that this compound can support sustained cellular growth and differentiation, making it a promising material for biomedical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to promote bone regeneration and repair without causing significant adverse effects . High doses of this compound can lead to toxicity and adverse reactions, such as inflammation and tissue necrosis. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to bone and dental tissue formation. It interacts with enzymes such as alkaline phosphatase, which plays a crucial role in the mineralization process . This compound also affects metabolic flux and metabolite levels, promoting the synthesis of hydroxyapatite and other bone matrix components. The presence of calcium ions in this compound enhances the activity of enzymes involved in bone metabolism, facilitating the deposition of mineralized tissue.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its bioactivity. This compound is transported across cell membranes through calcium channels and transporters . Once inside the cell, it can bind to calcium-binding proteins and other intracellular molecules, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interaction with extracellular matrix proteins, which can facilitate its incorporation into mineralized tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The presence of this compound in the nucleus can influence gene expression and cellular metabolism, promoting the synthesis of bone matrix proteins and enzymes. Additionally, this compound can be incorporated into the extracellular matrix, contributing to the formation of mineralized tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium methacrylate can be synthesized through the neutralization reaction between methacrylic acid and calcium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows: [ \text{2CH}_2\text{=C(CH}_3\text{)COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_2\text{=C(CH}_3\text{)COO)}_2 + \text{2H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful addition of methacrylic acid to a suspension of calcium hydroxide under controlled temperature and pH conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Calcium methacrylate undergoes various chemical reactions, including polymerization, hydrolysis, and complexation.

    Polymerization: this compound can undergo free radical polymerization to form poly(this compound). This reaction is typically initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form methacrylic acid and calcium hydroxide.

    Complexation: this compound can form complexes with various metal ions, which can alter its properties and applications.

Common Reagents and Conditions:

    Polymerization: Radical initiators (e.g., benzoyl peroxide), heat or UV light.

    Hydrolysis: Water, acidic or basic conditions.

    Complexation: Metal salts (e.g., zinc chloride, copper sulfate).

Major Products Formed:

    Polymerization: Poly(this compound).

    Hydrolysis: Methacrylic acid and calcium hydroxide.

    Complexation: Metal-calcium methacrylate complexes.

Comparison with Similar Compounds

Calcium methacrylate can be compared with other methacrylate salts and calcium-based compounds:

    Calcium Acrylate: Similar to this compound, calcium acrylate is used in polymer synthesis and as an additive in various materials. this compound has better polymerization properties and is more commonly used in dental and bone applications.

    Calcium Phosphate: While calcium phosphate is primarily used in bone cements and dental materials, this compound offers additional benefits such as improved polymerization and self-healing properties.

    Magnesium Methacrylate: Magnesium methacrylate is another methacrylate salt used in similar applications. this compound is preferred due to its higher reactivity and better compatibility with various polymers.

Properties

CAS No.

16809-88-4

Molecular Formula

C4H6CaO2

Molecular Weight

126.17 g/mol

IUPAC Name

calcium;2-methylprop-2-enoate

InChI

InChI=1S/C4H6O2.Ca/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);

InChI Key

LYMYOENPASUELF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2]

Canonical SMILES

CC(=C)C(=O)O.[Ca]

16809-88-4

Related CAS

79-41-4 (Parent)

Synonyms

2-methylacrylic acid
methacrylic acid
methacrylic acid, calcium salt
methacrylic acid, sodium salt
sodium methacrylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

U.S. Pat. No. 3,839,437, describes a process of preparing methacrylic acid by employing calcium hydroxide to form the metal salt of the acid, calcium methacrylate, and neutralization with CO2 at low pressure to give the acid and the insoluble calcium carbonate in the presence of a water immiscible organic solvent, such as an ether, to extract the methacrylic acid from the aqueous phase. Continuous passage of carbon dioxide with ether extraction gave only 10.6 and 41.3 percent methacrylic acid recovery in 1 and 4 hours respectively.
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calcium methacrylate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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